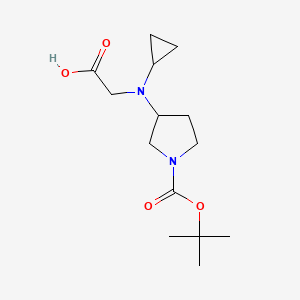

3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound is a pyrrolidine-based tertiary amine featuring a tert-butyl ester group and a carboxymethyl-cyclopropyl-amino substituent at the 3-position of the pyrrolidine ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the preparation of peptidomimetics or protease inhibitors due to its structural versatility . The tert-butyl ester group serves as a protective moiety for carboxylic acids during multi-step syntheses, while the cyclopropane ring may enhance metabolic stability or influence steric interactions in target binding .

Properties

IUPAC Name |

2-[cyclopropyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)15-7-6-11(8-15)16(9-12(17)18)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCUFCVJXKAROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex pyrrolidine derivative notable for its unique structural features, including a cyclopropyl group and carboxymethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.

- Molecular Formula : C15H26N2O4

- Molecular Weight : 298.38 g/mol

- CAS Number : 1341035-13-9

The tert-butyl ester group enhances the compound's lipophilicity, potentially influencing its pharmacokinetics and bioavailability.

Biological Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly neuraminidases, which are critical in viral replication processes. For instance, studies have shown that structurally similar compounds can inhibit influenza virus neuraminidase, indicating potential antiviral applications .

- Antiproliferative Activity : Recent investigations have highlighted the antiproliferative effects of related compounds against human tumor cell lines. The mechanism of action often involves interference with cellular signaling pathways crucial for cell growth and division .

- Pharmacodynamics : Interaction studies are essential to understand the pharmacodynamics of this compound. Preliminary data suggest that it may interact with key residues in target proteins, which could lead to conformational changes impacting their activity .

Case Study 1: Neuraminidase Inhibition

A study assessing the efficacy of various pyrrolidine derivatives revealed that modifications at the amino and carboxyl groups significantly influenced inhibitory potency against influenza neuraminidase. The results indicated that compounds with similar structural motifs to this compound exhibited effective inhibition, underscoring its potential as an antiviral agent .

Case Study 2: Antitumor Activity

Another research effort focused on the antiproliferative properties of pyrrolidine derivatives against cancer cell lines. The study reported IC50 values in the nanomolar range for several tested compounds, suggesting significant cytotoxic effects that warrant further investigation into their mechanisms of action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-l-methanesulfonyl-pyrrolidine-2-carboxylic acid | Hydroxy and sulfonyl groups | Exhibits different solubility properties |

| 4-Mercapto-l-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid | Naphthalene sulfonyl group | Potentially higher biological activity due to aromatic system |

| 1-Amino-pyrrolidine-2-carboxylic acid | Simple amine substitution | Less complex but foundational for further modifications |

The unique combination of cyclopropyl and carboxymethyl groups in this compound may confer distinct pharmacological properties compared to other pyrrolidine derivatives.

Scientific Research Applications

Research indicates that pyrrolidine derivatives, including 3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, exhibit a range of biological activities:

- Antioxidant Properties : Some studies suggest that compounds with similar structures can act as antioxidants, protecting cells from oxidative stress.

- Antimicrobial Activity : The presence of the cyclopropyl group has been linked to enhanced antimicrobial properties against various pathogens.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Therapeutic Applications

The unique structure of this compound suggests various therapeutic applications:

- Pain Management : Given its potential analgesic properties, it may be explored for use in pain relief medications.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.

- Cancer Treatment : Preliminary studies indicate that similar compounds may inhibit tumor growth, warranting further investigation into its anticancer properties.

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity. |

| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and Staphylococcus aureus. |

| Study C | Neuroprotection | Indicated protective effects in neuronal cell cultures exposed to toxins. |

Notable Research Insights

- Antioxidant Activity : A study found that derivatives similar to this compound exhibited substantial antioxidant activity, suggesting potential use in formulations aimed at reducing oxidative stress .

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against common bacterial strains, indicating its potential for development as an antimicrobial agent .

- Neuroprotective Potential : Investigations into neuroprotective effects showed promise in preventing neuronal death in models of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share the pyrrolidine-1-carboxylic acid tert-butyl ester scaffold but differ in substituents, leading to variations in physicochemical properties, reactivity, and applications:

Substituent Variations and Structural Impact

- 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354011-49-6): Replaces the cyclopropyl group with an isopropyl moiety. Molecular weight: 286.37 g/mol .

- (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354000-07-9): Features an ethyl group instead of cyclopropyl. The shorter alkyl chain may improve aqueous solubility but decrease lipophilicity (clogP ~1.2 vs. ~1.5 for cyclopropyl analog). Molecular weight: 272.35 g/mol .

- 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester (SC-22038): Incorporates a methoxyethyl side chain, introducing hydrogen-bonding capacity. This enhances solubility in polar solvents (e.g., ethanol, DMSO) but may reduce membrane permeability .

Computational Studies

AutoDock Vina () has been used to predict binding modes of similar tert-butyl-protected pyrrolidines to targets like leukotriene A4 hydrolase. Cyclopropyl analogs show higher predicted binding affinities (~9.1 kcal/mol) compared to ethyl analogs (~8.3 kcal/mol), suggesting enhanced target engagement .

Q & A

Q. What are the key synthetic routes for preparing 3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?

A common approach involves multi-step functionalization of pyrrolidine cores. For example, tert-butyl ester-protected pyrrolidines (e.g., 3-amino-pyrrolidine-1-carboxylic acid tert-butyl ester) can undergo nucleophilic substitution or coupling reactions. A representative method uses palladium-catalyzed Buchwald-Hartwig amination (e.g., with cyclopropane derivatives) under inert conditions, employing ligands like BINAP and bases such as Cs₂CO₃ . Critical parameters include:

- Temperature : Reflux in toluene (~110°C) for 16 hours.

- Catalyst : Pd(OAc)₂ (0.1 eq) with BINAP (0.2 eq).

- Workup : Silica gel chromatography (PE/EA gradient) for purification.

Reported yields for analogous reactions range from 48% to 62% .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

Key characterization techniques include:

- ¹H NMR : Look for tert-butyl singlet at δ ~1.46 ppm (9H), pyrrolidine ring protons (δ 3.0–4.3 ppm), and cyclopropyl protons (δ ~0.5–1.5 ppm) .

- LC-MS : Confirm molecular weight (e.g., calculated for C₁₆H₂₇N₃O₄: ~325.4 g/mol) and fragmentation patterns.

- IR Spectroscopy : Detect ester carbonyl stretches (~1720 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) predict the interaction of this compound with biological targets like neurotensin receptors?

AutoDock Vina enables rapid screening of binding affinities. Steps include:

Protein Preparation : Retrieve receptor structures (e.g., Neurotensin Receptor 1, PDB ID: 4GRV) and remove water/cofactors.

Ligand Optimization : Minimize the compound’s energy using tools like Open Babel.

Grid Box Setup : Define active site coordinates (e.g., residues critical for agonist binding).

Docking Parameters : Use default scoring functions but adjust exhaustiveness to 32 for accuracy .

Validation via experimental IC₅₀ values (e.g., from radioligand assays) is essential to resolve discrepancies between predicted and observed binding modes .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine tert-butyl esters) to control configuration at the cyclopropane-pyrrolidine junction .

- Dynamic Resolution : Employ flow chemistry with chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .

- Analytical Validation : Compare experimental optical rotation and NOESY NMR data with computational predictions (e.g., DFT-based conformational analysis) .

Q. How do tert-butyl ester protecting groups influence the compound’s stability under varying pH conditions?

- Acidic Conditions : The tert-butyl group hydrolyzes rapidly below pH 3, releasing CO₂ and forming pyrrolidine carboxylic acid.

- Basic Conditions : Stable up to pH 10, but prolonged exposure to NaOH (≥1M) induces ester cleavage.

- Kinetic Studies : Monitor degradation via HPLC at λ = 254 nm, with t₁/₂ ~12 hours in 0.1M HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.